Scuteflorin B
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Overview
Description
Scuteflorin B is a chemical compound with the molecular formula C19H18O6 and a molecular weight of 342.3426 g/mol . It is a dihydropyranocoumarin derived from the plant Scutellaria lateriflora . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The enantioselective total synthesis of Scuteflorin B involves several steps. One notable method employs a chiral iminium salt to effect an organocatalytic asymmetric epoxidation of xanthyletin . This process achieves high enantioselectivity and yields the desired product in a 14% overall yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Scuteflorin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Scuteflorin B has several scientific research applications, including:
Chemistry: It serves as a model compound for studying dihydropyranocoumarins and their reactivity.
Biology: It is investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, including its role in treating various diseases.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Scuteflorin B involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through modulation of cellular signaling pathways and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Scuteflorin A: Another dihydropyranocoumarin from Scutellaria lateriflora.
Xanthyletin: A precursor in the synthesis of Scuteflorin B.
Uniqueness
This compound is unique due to its specific molecular structure and the resulting biological activities
Properties
CAS No. |
1151786-07-0 |
---|---|
Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
[(3R)-2,2-dimethyl-4,8-dioxo-3H-pyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C19H18O6/c1-5-10(2)18(22)24-17-16(21)12-8-11-6-7-15(20)23-13(11)9-14(12)25-19(17,3)4/h5-9,17H,1-4H3/b10-5-/t17-/m0/s1 |
InChI Key |
DSGFOFJMGIHJRZ-VTGFLYEISA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1C(=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C |
Origin of Product |
United States |
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